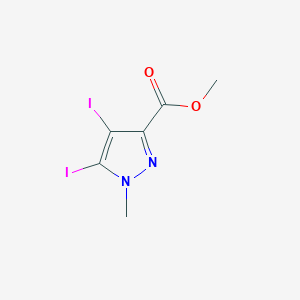![molecular formula C12H9N3O B2894593 2-(Pyridin-4-yl)benzo[d]oxazol-6-amine CAS No. 154851-84-0](/img/structure/B2894593.png)
2-(Pyridin-4-yl)benzo[d]oxazol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-4-yl)benzo[d]oxazol-6-amine, also known as PBO, is a synthetic compound with potential applications in various fields of research and industry. It is an important heterocyclic nucleus having a wide spectrum of biological activities .
Synthesis Analysis
The synthesis of 2-(Pyridin-4-yl)benzo[d]oxazol-6-amine involves the use of 2-aminobenzoxazole scaffolds . Structural modification of parent benzoxazole scaffolds by introducing substituents on phenyl displayed potent inhibitory activities .Molecular Structure Analysis
The molecular formula of 2-(Pyridin-4-yl)benzo[d]oxazol-6-amine is C12H9N3O. Its molecular weight is 211.224. The InChI code is 1S/C12H9N3O/c13-9-3-4-11-10 (6-9)15-12 (16-11)8-2-1-5-14-7-8/h1-7H,13H2 .Scientific Research Applications
Antimicrobial Activity
Oxazole derivatives, including those with a benzo[d]oxazol-6-amine structure, have been studied for their antimicrobial properties. These compounds have shown potential against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the oxazole ring can significantly influence the antimicrobial efficacy of these molecules.
Anticancer Properties
The oxazole nucleus is a common feature in many anticancer agents. Derivatives of benzo[d]oxazol-6-amine have been explored for their ability to inhibit cancer cell growth. The structural modification of these compounds can lead to potent anticancer activities, making them valuable for therapeutic applications .
Cardiovascular Disease Treatment
Some benzo[d]oxazol-6-amine derivatives have been identified as inhibitors of G-protein-coupled receptor kinase-2 and -5. These enzymes are therapeutic targets for the treatment of cardiovascular diseases. The inhibition of these kinases can potentially lead to novel treatments for heart-related conditions .
Anti-Inflammatory and Analgesic Effects
The oxazole derivatives exhibit significant anti-inflammatory and analgesic effects. This is attributed to their interaction with various biological pathways that mediate inflammation and pain. As such, they are considered in the development of new anti-inflammatory drugs .
Antidiabetic Activity
Compounds containing the oxazole moiety, such as benzo[d]oxazol-6-amine derivatives, have been investigated for their antidiabetic effects. They may act as agonists or inhibitors of enzymes involved in glucose metabolism, offering a potential route for diabetes management .
Anti-Fibrosis Activity
Research has also been conducted on the anti-fibrotic activity of oxazole derivatives. These compounds can interfere with the pathological process of fibrosis, which is a feature of various chronic diseases. The ability to modulate fibrotic pathways makes these derivatives promising for the treatment of fibrotic disorders .
Mechanism of Action
Target of Action
Benzoxazole derivatives have been reported to exhibit antiproliferative activity , suggesting that they may target cellular components involved in cell proliferation.
Mode of Action
It’s known that benzoxazole derivatives can interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Given the reported antiproliferative activity of benzoxazole derivatives , it can be inferred that this compound may influence pathways related to cell proliferation and growth.
Result of Action
Benzoxazole derivatives have been reported to exhibit antiproliferative activity , suggesting that they may inhibit cell growth and proliferation.
properties
IUPAC Name |
2-pyridin-4-yl-1,3-benzoxazol-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8/h1-7H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEJXSRGFRIIJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)OC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-4-yl)benzo[d]oxazol-6-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(2-chlorophenyl)-2-(pyridin-4-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2894511.png)
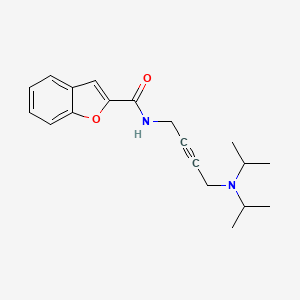

![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
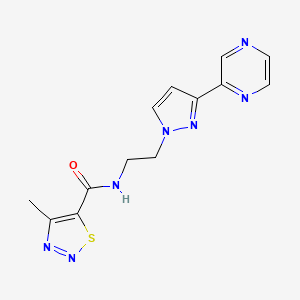
![N-(2-methylcyclohexyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2894522.png)
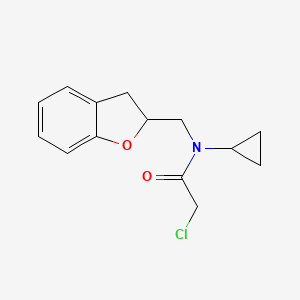
![N,2-bis(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2894524.png)

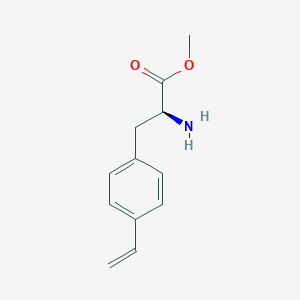

![9-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]carbazole](/img/structure/B2894530.png)

